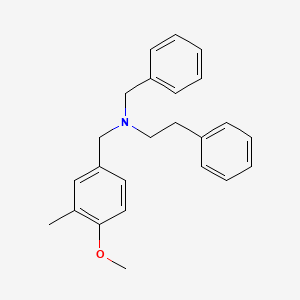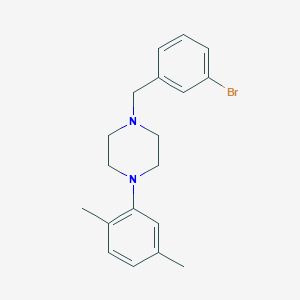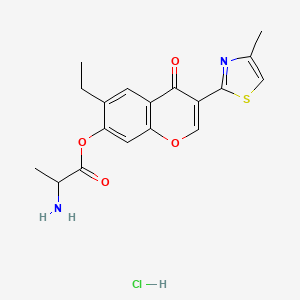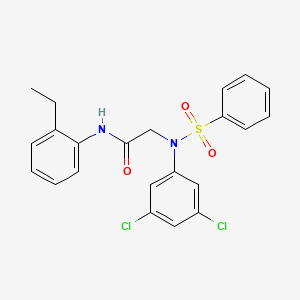![molecular formula C20H23N3O3 B6039386 N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QX-314, is a small molecule that has gained significant attention in the scientific community due to its unique properties. QX-314 is a potent inhibitor of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. This property makes QX-314 a valuable tool for studying the function of these channels in various biological systems.
Mécanisme D'action
QX-314 works by selectively blocking the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, QX-314 can effectively block the transmission of signals along nerve fibers.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of voltage-gated sodium channels, QX-314 has been shown to have anti-inflammatory properties. This property has led to the development of QX-314 as a potential treatment for inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of QX-314 is its selectivity for voltage-gated sodium channels. This property allows researchers to study the function of these channels in various biological systems without affecting the activity of other ion channels. However, one limitation of QX-314 is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of QX-314 in scientific research. One area of interest is the development of QX-314 as a potential treatment for chronic pain. Another potential application of QX-314 is in the study of the function of voltage-gated sodium channels in various neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research into the development of new analogs of QX-314 with improved solubility and potency.
Méthodes De Synthèse
The synthesis of QX-314 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-chloromethyl-6-quinolineol to form the quinoline ether derivative. The final step involves the reaction of the quinoline ether with N-methyl-N-(3-methylbutyl)-4-hydroxy-2-oxazolecarboxamide to form QX-314.
Applications De Recherche Scientifique
QX-314 has been used extensively in scientific research to study the function of voltage-gated sodium channels in various biological systems. One of the most significant applications of QX-314 is in the field of pain research. QX-314 has been used to selectively inhibit the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This property has led to the development of QX-314 as a potential analgesic agent.
Propriétés
IUPAC Name |
N-methyl-N-(3-methylbutyl)-2-(quinolin-6-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)8-10-23(3)20(24)18-12-26-19(22-18)13-25-16-6-7-17-15(11-16)5-4-9-21-17/h4-7,9,11-12,14H,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICZFKMDBKQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1=COC(=N1)COC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)

![3-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6039330.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)

![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![N-{4-[(4-ethoxybenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B6039357.png)
![N,N-dimethyl-2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanamine](/img/structure/B6039367.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)
![ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)

![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)
![5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6039392.png)
